molecular formula C15H14ClN3S B2955365 N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 1240980-17-9

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No. B2955365
CAS RN: 1240980-17-9
M. Wt: 303.81
InChI Key: BKMPNXRKSZDBHI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiadiazole ring, an indene ring, and a prop-2-yn-1-yl group. The thiadiazole ring is a type of heterocycle that contains sulfur and nitrogen atoms . The indene ring is a fused ring system that consists of a benzene ring and a cyclopentene . The prop-2-yn-1-yl group is a type of alkyne, which is a hydrocarbon with a triple bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole and indene rings, along with the prop-2-yn-1-yl group . The presence of these groups would likely influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could increase its polarity, potentially making it more soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many heterocyclic compounds are used in medicinal chemistry due to their ability to interact with biological targets .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-[(5-chlorothiadiazol-4-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3S/c1-2-9-19(10-13-15(16)20-18-17-13)14-8-7-11-5-3-4-6-12(11)14/h1,3-6,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMPNXRKSZDBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=C(SN=N1)Cl)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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